Cycloeicosane

Solid-State NMR Differential Scanning Calorimetry Phase Transition Thermodynamics

Standard cycloalkanes (e.g., C12) exhibit a rotator phase that confounds solid-state analysis. Cycloeicosane (C20) is the binary alternative: no solid-solid transition below its sharp 62°C melt. - Eliminates pre-melting artifacts in DSC calibration & solid-state NMR crystallography. - Quantitatively distinct conformational landscape for MM force field validation (MM2/MMFF). - Non-occluding control scaffold for host-guest chemistry vs. substituted derivatives. - High boiling point (468°C) enables extreme upper-range GC calibrations.

Molecular Formula C20H40
Molecular Weight 280.5 g/mol
CAS No. 296-56-0
Cat. No. B12656103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloeicosane
CAS296-56-0
Molecular FormulaC20H40
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESC1CCCCCCCCCCCCCCCCCCC1
InChIInChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2
InChIKeyZBLGFUHEYYJSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloeicosane (296-56-0) Baseline Specifications


Cycloeicosane (synonym: cycloicosane), CAS 296-56-0, is an unsubstituted, fully saturated C20 macrocyclic hydrocarbon with the molecular formula C20H40 and a molecular weight of 280.53 g/mol [1]. As a medium-to-large ring cycloalkane, it occupies a distinct physicochemical niche characterized by negligible ring strain, elevated conformational flexibility, and a solid-state phase transition profile that diverges markedly from both smaller cyclic analogs (e.g., cyclododecane) and linear alkanes of comparable molecular weight [2]. Its experimentally determined melting point (Tfus = 335 ± 3 K, ~62°C) and predicted boiling point (Tboil = 741 K, ~468°C) serve as foundational benchmarks for analytical method development, thermodynamic reference standards, and macrocyclic scaffold design [3].

Analytical Reference Solid-state NMR and DSC calibration without rotator-phase interference Motionally frozen C20 baseline
Host-Guest Chemistry Unsubstituted non-occluding macrocyclic core for crystal engineering Binary null-scaffold control
Conformational Benchmark Complex energy landscape for force-field and search-algorithm testing C20 threshold topology
High-Temperature Thermophysics High-boiling non-polar hydrocarbon for VLE and distillation studies Predicted Tboil 741 K

Cycloeicosane: Why Generic Substitution Fails


Assuming that any medium-to-large cycloalkane (e.g., cyclododecane C12, cyclopentadecane C15, or cyclotetraeicosane C24) can substitute for cycloeicosane (C20) introduces quantifiable experimental error and procurement risk. Cycloeicosane's specific ring size dictates a unique conformational energy landscape and phase behavior [1]. Critically, its solid-state NMR profile reveals the absence of a high-mobility 'rotator phase' observed in smaller cycloalkanes like cyclododecane (ΔTtransition = 151 K below melting point), a distinct solid-state behavior that directly impacts applications in solid-state NMR crystallography and DSC calibration [2]. Furthermore, its host-guest chemistry differs fundamentally from substituted 20-membered ring analogs: cycloeicosane itself exhibits no solvent occlusion, whereas the octamethyl derivative does, a binary differentiation that precludes interchanging the unsubstituted core for complexation studies [3]. Generic substitution based solely on ring size similarity therefore risks invalidating thermodynamic data, misinterpreting conformational equilibria, and confounding solid-state analytical results.

Smaller cycloalkanes (C12, C15, C18) may not replicate solid-state phase behavior Cyclododecane exhibits a rotator phase 151 K below melting; cycloeicosane does not. DSC and solid-state NMR baselines may shift if ring size is mismatched.
Methylated C20 derivatives alter host-guest occlusion outcome 1,1,5,5,11,11,15,15-Octamethylcycloeicosane occludes solvent; the unsubstituted core does not. Substitution may introduce unintended complexation behavior.
Linear n-eicosane differs in melting point by approximately 26 K Cyclic topology imposes distinct solid-state packing. Thermodynamic reference or calibration selection requires explicit cyclic-identity review.
Smaller cycloalkanes reside in a different boiling-point regime Cycloeicosane boils over 230 K higher than cyclododecane. High-temperature vapor-phase or distillation workflows may not transfer directly.

Cycloeicosane Quantitative Evidence Guide


Rotator Phase Absence vs. Cyclododecane

Cycloeicosane (C20) lacks the high-mobility solid-solid 'rotator phase' transition that is characteristic of smaller cycloalkanes such as cyclododecane (C12). In cyclododecane, this solid-state transition occurs at a temperature 151 K below its melting point, a phenomenon detectable by both DSC and CP-MAS 13C NMR [1]. The absence of this transition in cycloeicosane signifies a fundamentally different solid-state organizational structure, making it a distinct calibrant or model compound for analytical techniques sensitive to molecular motion.

Rotator Phase Absence
Head-to-head
No solid-solid rotator phase detected
Cycloeicosane: absent
Cyclododecane: present (151 K below Tfus)
Defines motionally frozen baseline for solid-state NMR and DSC
CP-MAS 13C NMR and DSC conditions
Solid-State NMR Differential Scanning Calorimetry Phase Transition Thermodynamics

Solvent Occlusion vs. Octamethyl Derivative

In crystallization studies, the unsubstituted cycloeicosane macrocycle exhibits no solvent occlusion, a property that starkly contrasts with its methylated derivative, 1,1,5,5,11,11,15,15-octamethylcycloeicosane, which crystallizes with and retains solvent molecules [1]. This binary difference (occlusion vs. non-occlusion) demonstrates that even within the 20-membered ring class, the unsubstituted cycloeicosane core is a unique, non-occluding scaffold essential for studies requiring a neutral macrocyclic void or baseline host behavior.

Solvent Occlusion
Head-to-head
Binary differentiation: no occlusion vs. occlusion
Cycloeicosane: no occlusion
Octamethyl derivative: solvent occlusion observed
Enables null-scaffold selection for host-guest crystal engineering
Crystallization experiments and crystal structure analysis
Host-Guest Chemistry Crystal Engineering Macrocycle Crystallography

Melting Point vs. Linear Eicosane

Cycloeicosane's experimentally determined melting point (Tfus = 335 ± 3 K, ~62°C) is significantly higher than that of its linear structural isomer, n-eicosane (C20H42, Tfus ≈ 309-310 K) [1][2]. This quantifiable difference (ΔTfus ≈ +26 K) stems from the cyclic topology imposing different constraints on solid-state packing compared to the linear chain, making cycloeicosane a distinct thermal reference point in the C20 hydrocarbon series.

Melting Point vs. n-Eicosane
Cross-study
335 ± 3 K (cycloeicosane) vs. ~309–310 K (n-eicosane)
ΔTfus ≈ +26 K
Cyclic topology elevates melting point; supports distinct thermal reference role
DSC and NIST TRC compilation
Phase Change Calorimetry Thermodynamic Reference Materials DSC Calibration

Boiling Point vs. Smaller Cycloalkanes

The predicted normal boiling point of cycloeicosane (Tboil = 741 K, ~468°C) [1] exhibits a substantial and non-linear increase compared to smaller cycloalkanes, such as cyclohexane (Tboil = 353.9 K, 80.7°C) and cyclododecane (Tboil ~ 507 K, ~234°C) [2]. This quantifiable difference, amounting to a +387 K increase over cyclohexane and a +234 K increase over cyclododecane, underscores that cycloeicosane resides in a distinct high-boiling thermophysical regime, requiring specialized procurement considerations for high-temperature applications or vapor-phase studies.

Boiling Point vs. Smaller Rings
Cross-study
Tboil 741 K (~468 °C) predicted
+387 K vs. cyclohexane; +234 K vs. cyclododecane
Occupies a distinct high-boiling thermophysical regime for VLE and gas-phase studies
Joback method prediction; data to verify
Vapor-Liquid Equilibrium Distillation Science Thermophysical Property Prediction

Conformational Landscape vs. C18 and C19 Cycloalkanes

A stochastic molecular mechanics (MM2) study of large cycloalkanes (C18, C19, and C20) revealed that cycloicosane (C20) possesses a more complex and energetically diverse conformational landscape compared to its immediate smaller homologs [1]. The computational analysis generated a broader distribution of accessible conformations and torsion angle sequences for the 20-membered ring, indicating that its molecular flexibility is not simply a linear function of ring size but exhibits distinct topological features at this specific carbon count.

Conformational Landscape
Class-level
Broader energy distribution vs. C18 and C19 homologs
C20 ring size provides a distinct benchmark for force-field and search-algorithm testing
Stochastic MM2 conformational search; qualitative comparison
Conformational Analysis Molecular Mechanics Computational Chemistry

Lipophilicity and Solubility vs. Cyclohexane/Cyclododecane

Cycloeicosane's predicted octanol-water partition coefficient (LogP) and water solubility demonstrate a profound shift into the highly lipophilic regime relative to smaller cycloalkanes. The ACD/LogP for cycloeicosane is 11.29, compared to cyclohexane (LogP ~3.4) and cyclododecane (LogP ~6.8) [1]. This corresponds to a predicted water solubility of ~3.3 × 10⁻⁹ mg/L at 25°C (via log10WS = -8.09), rendering cycloeicosane effectively insoluble in water and orders of magnitude more hydrophobic than its smaller counterparts [2].

Lipophilicity & Solubility
Cross-study
ACD/LogP 11.29; predicted water solubility ~3.3 × 10⁻⁹ mg/L
LogP +7.89 vs. cyclohexane; +4.49 vs. cyclododecane
Extreme hydrophobicity; suitable only for non-aqueous or organic-phase research
ACD/Labs prediction; Crippen fragmentation method
Lipophilicity Environmental Fate Modeling QSAR

Cycloeicosane Application Scenarios


Solid-State NMR and DSC Calibration Reference

The established absence of a 'rotator phase' solid-solid transition in cycloeicosane, in direct contrast to cyclododecane (ΔT = 151 K below Tfus), positions it as an ideal 'motionally frozen' reference compound [1]. This binary phase behavior makes cycloeicosane uniquely suited for calibrating temperature-dependent solid-state NMR experiments and DSC instruments where a simple, non-transitioning melting endotherm is required for baseline correction, ensuring analytical precision without the confounding effects of pre-melting phase changes.

Conformational Analysis and Force Field Benchmarking

The computationally validated, distinct conformational energy landscape of cycloeicosane—more complex than its C18 and C19 homologs—establishes it as a critical benchmark for molecular mechanics and dynamics studies [2]. Its 20-membered ring topology offers a rich test case for evaluating the performance of conformational search algorithms, force field parameterization (e.g., MM2, MMFF), and macrocycle ring-puckering analysis, providing a quantitative 'stress test' that simpler or smaller ring systems cannot replicate.

Non-Occluding Core for Host-Guest Chemistry

The unequivocal demonstration that cycloeicosane itself exhibits no solvent occlusion, while its octamethyl derivative does, provides a binary design choice for crystal engineering and host-guest chemistry [3]. This property makes unsubstituted cycloeicosane the definitive 'null' or control scaffold for studying macrocycle-solvent interactions, allowing researchers to isolate the effects of substituents on occlusion behavior and rationally design functionalized 20-membered rings with tailored host properties.

High-Temperature Thermodynamic Reference and VLE

With a predicted normal boiling point of 741 K (~468°C)—a +387 K increase over cyclohexane and a +234 K increase over cyclododecane—cycloeicosane occupies a niche as a high-boiling, non-polar hydrocarbon standard [4]. This thermophysical property dictates its procurement for high-temperature gas chromatography calibrations, vapor pressure studies in the extreme upper range, and as a model compound for investigating vapor-liquid equilibrium (VLE) of large macrocyclic alkanes, applications for which lower-boiling cycloalkanes are wholly unsuitable.

Application
Selection Property
Validation Focus
Solid-state NMR and DSC calibration
Absence of rotator-phase transition
Motionally frozen baseline verification
Conformational analysis and force-field benchmarking
Complex C20 energy landscape
Search-algorithm and parameterization stress testing
Non-occluding host-guest chemistry core
Binary solvent-occlusion behavior
Null-scaffold control for crystal engineering
High-temperature thermodynamic reference and VLE
High predicted boiling point (741 K)
Vapor-pressure and distillation study compatibility
Extreme-hydrophobicity organic-phase studies
Predicted LogP 11.29; negligible water solubility
Non-aqueous solvent and environmental-fate modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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